molecular formula C13H9N5S B3015931 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine CAS No. 379245-87-1

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No.: B3015931
CAS No.: 379245-87-1
M. Wt: 267.31
InChI Key: OTTUMDQMISCAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-e]pyrimidine precursor is reacted with a tetrazole derivative under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Properties

IUPAC Name

11-methyl-12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c1-8-10(9-5-3-2-4-6-9)11-12-15-16-17-18(12)7-14-13(11)19-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTUMDQMISCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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